molecular formula C29H38FN3O5 B1666115 Atopaxar CAS No. 751475-53-3

Atopaxar

Cat. No. B1666115
M. Wt: 527.6 g/mol
InChI Key: QWKAUGRRIXBIPO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Atopaxar has a molecular formula of C29H38FN3O5 . Its molecular weight is 527.63 . The exact structure of Atopaxar is not provided in the search results.


Chemical Reactions Analysis

Atopaxar is a specific inhibitor of JAK-STAT3 signaling . It blocks constitutively activated and cytokine-induced STAT3 phosphorylation and also inhibits JAK1 and JAK2 phosphorylation .


Physical And Chemical Properties Analysis

Atopaxar is a solid substance . It is soluble in DMSO at 50 mg/mL (ultrasonic) . The stability of Atopaxar, particularly in solution, has rarely been reported .

Scientific Research Applications

Atopaxar in Coronary Artery Disease

Atopaxar, a protease-activated receptor-1 antagonist, has been explored for its impact on patients with coronary artery disease (CAD). The LANCELOT–CAD trial indicated that atopaxar leads to significant platelet inhibition and could potentially reduce ischemic events, although larger-scale trials are necessary to confirm these effects (Wiviott et al., 2011). Similarly, another study concluded that atopaxar showed promise in reducing early ischemia in acute coronary syndrome (ACS) without significantly increasing major or minor bleeding, highlighting the need for more extensive trials (O’Donoghue et al., 2011).

Effects on Biomarkers

Research indicates that atopaxar significantly affects biomarkers related to inflammation and platelet activation. A study found a decrease in the concentration of sCD40L, a marker for platelet activation, in patients treated with atopaxar. However, it did not demonstrate a significant anti-inflammatory effect (O’Donoghue et al., 2012).

General Assessment of Atopaxar

The overall assessment of atopaxar in scientific research suggests that it is well-tolerated, with some potential in reducing minor bleeding complications without significantly increasing major bleeding risk. It also indicates potential benefits for patients at high risk of recurrent ischemic events (Wurster & May, 2012).

Comparative Studies with Other PAR-1 Antagonists

Atopaxar, along with other protease-activated receptor-1 (PAR-1) antagonists like vorapaxar, has been systematically evaluated for efficacy and safety. The studies suggest a non-significant reduction in the risk of cardiovascular mortality with PAR-1 antagonists, but also a significant increase in the risk of bleeding (Chatterjee et al., 2012).

Potential Application in Pulmonary Hypertension

A study explored the role of atopaxar in treating pulmonary hypertension (PH). It suggested that atopaxar significantly attenuated hemodynamic and histological findings in experimental models of PH, indicating its potential as a therapeutic target for PH treatment (Kuwabara et al., 2018).

Meta-Analysis in Acute Coronary Syndrome and Coronary Artery Disease

A meta-analysis evaluated the efficacy and safety of atopaxar in patients with acute coronary syndrome or coronary artery disease, suggesting that atopaxar may be more effective than placebo in reducing major adverse cardiovascular events but with a higher risk of bleeding (Gao et al., 2015).

Safety And Hazards

Atopaxar should be handled with care to avoid inhalation and contact with skin, eyes, and clothing . It is recommended to use personal protective equipment and chemical impermeable gloves when handling Atopaxar . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas, or vapors .

properties

IUPAC Name

1-(3-tert-butyl-4-methoxy-5-morpholin-4-ylphenyl)-2-(5,6-diethoxy-4-fluoro-3-imino-1H-isoindol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38FN3O5/c1-7-37-23-15-19-16-33(28(31)24(19)25(30)27(23)38-8-2)17-22(34)18-13-20(29(3,4)5)26(35-6)21(14-18)32-9-11-36-12-10-32/h13-15,31H,7-12,16-17H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKAUGRRIXBIPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C2C(=C1)CN(C2=N)CC(=O)C3=CC(=C(C(=C3)N4CCOCC4)OC)C(C)(C)C)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atopaxar

CAS RN

751475-53-3
Record name Atopaxar [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0751475533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atopaxar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12046
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ATOPAXAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTI275SD2D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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